molecular formula C23H28FN3O3 B2360929 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide CAS No. 922115-54-6

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Cat. No. B2360929
CAS RN: 922115-54-6
M. Wt: 413.493
InChI Key: RJZPEJVRZUNCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a selective and potent inhibitor of protein kinase B (PKB/Akt), which is a key signaling molecule involved in various cellular processes such as cell survival, growth, and metabolism.

Mechanism of Action

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide acts as a potent and selective inhibitor of PKB/Akt by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation and activation of downstream targets of PKB/Akt, leading to the inhibition of cell survival, growth, and metabolism.
Biochemical and Physiological Effects:
The inhibition of PKB/Akt by 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce glucose uptake and metabolism. Additionally, this compound has been reported to increase insulin sensitivity and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide in lab experiments is its selectivity and potency towards PKB/Akt. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying PKB/Akt signaling in various cellular processes and diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experimental settings.

Future Directions

There are several future directions for the use of 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide in scientific research. One potential direction is the development of new analogs with improved solubility and efficacy. Additionally, this compound can be used to study the role of PKB/Akt signaling in other diseases such as obesity, metabolic disorders, and autoimmune diseases. Furthermore, the combination of this compound with other inhibitors or chemotherapeutic agents may enhance its anti-cancer effects and reduce potential drug resistance.

Synthesis Methods

The synthesis of 2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide involves several steps, including the reaction of 4-fluorophenol with 2-chloro-N-(2-(1-methylindolin-5-yl)-2-(morpholino)ethyl)acetamide in the presence of a base, followed by purification and isolation of the desired product. The yield of this synthesis method is reported to be around 60%.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide has been widely used in scientific research to investigate the role of PKB/Akt signaling in various cellular processes and diseases. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been used to study the role of PKB/Akt in insulin signaling, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3/c1-26-9-8-18-14-17(2-7-21(18)26)22(27-10-12-29-13-11-27)15-25-23(28)16-30-20-5-3-19(24)4-6-20/h2-7,14,22H,8-13,15-16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZPEJVRZUNCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=C(C=C3)F)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.